N-[9-[3-fluoro-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]purin-6-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[9-[3-fluoro-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]purin-6-yl]benzamide is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a benzamide group, a purine base, and a modified sugar moiety. The presence of tetrahydropyran groups and a fluorine atom in the sugar moiety makes this compound particularly interesting for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[3-fluoro-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]purin-6-yl]benzamide typically involves multiple steps, including the protection of hydroxyl groups, fluorination, and coupling reactions. The general synthetic route can be summarized as follows:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar moiety are protected using tetrahydropyran (THP) groups to prevent unwanted reactions during subsequent steps.
Fluorination: The protected sugar is then subjected to fluorination to introduce the fluorine atom at the desired position.
Coupling Reaction: The fluorinated sugar is coupled with the purine base, which has been pre-functionalized with a benzamide group.
Deprotection: The final step involves the removal of the THP protecting groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[9-[3-fluoro-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]purin-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the purine base or the sugar moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can introduce various functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
N-[9-[3-fluoro-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]purin-6-yl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in studies related to nucleic acid analogs and their interactions with biological molecules.
Industry: It is used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[9-[3-fluoro-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]purin-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can mimic natural nucleosides and interfere with nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The presence of the fluorine atom enhances its binding affinity and stability, making it a potent agent in various biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Fluoro-2’-deoxyguanosine: A nucleoside analog with a similar fluorinated sugar moiety.
2’-Fluoro-2’-deoxycytidine: Another nucleoside analog with a fluorine atom at the 2’ position of the sugar.
2’-Fluoro-2’-deoxyadenosine: A compound with a similar structure but different purine base.
Uniqueness
N-[9-[3-fluoro-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]purin-6-yl]benzamide is unique due to the presence of both the benzamide group and the tetrahydropyran-protected sugar moiety. This combination of structural features enhances its stability and reactivity, making it a valuable compound for various scientific applications.
Eigenschaften
CAS-Nummer |
136833-95-9 |
---|---|
Molekularformel |
C27H32FN5O6 |
Molekulargewicht |
541.6 g/mol |
IUPAC-Name |
N-[9-[(2R,3S,4R,5R)-3-fluoro-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C27H32FN5O6/c28-21-23(39-20-11-5-7-13-36-20)18(14-37-19-10-4-6-12-35-19)38-27(21)33-16-31-22-24(29-15-30-25(22)33)32-26(34)17-8-2-1-3-9-17/h1-3,8-9,15-16,18-21,23,27H,4-7,10-14H2,(H,29,30,32,34)/t18-,19?,20?,21+,23-,27-/m1/s1 |
InChI-Schlüssel |
UCBJVJVZTAOOIW-DSNNDBPBSA-N |
SMILES |
C1CCOC(C1)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)F)OC6CCCCO6 |
Isomerische SMILES |
C1CCOC(C1)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)F)OC6CCCCO6 |
Kanonische SMILES |
C1CCOC(C1)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)F)OC6CCCCO6 |
Synonyme |
Benzamide, N-[9-[2-deoxy-2-fluoro-3,5-bis-O-(tetrahydro-2H-pyran-2-yl)-β-D-arabinofuranosyl]-9H-purin-6-yl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.